tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate: is a complex organic compound that features a unique structure combining a thienopyridine moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate typically involves multiple steps, including the formation of the thienopyridine core, the introduction of the piperidine ring, and the final coupling with tert-butyl carbamate. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
Uniqueness
tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate stands out due to its unique combination of a thienopyridine core and a piperidine ring This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C20H28N4O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C20H28N4O3S/c1-20(2,3)27-19(26)23-8-4-13-6-10-24(11-7-13)15-5-9-22-14-12-16(18(21)25)28-17(14)15/h5,9,12-13H,4,6-8,10-11H2,1-3H3,(H2,21,25)(H,23,26) |
InChI Key |
WPUHUXGYXXSJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCN(CC1)C2=C3C(=NC=C2)C=C(S3)C(=O)N |
Origin of Product |
United States |
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